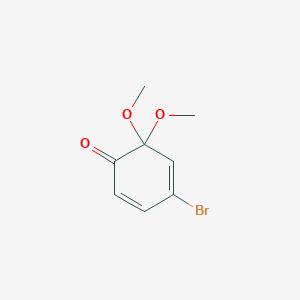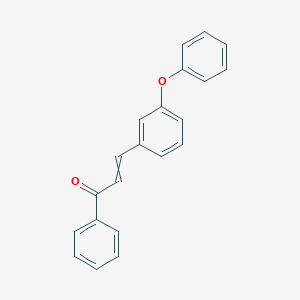
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- is an organosilicon compound with the molecular formula C20H22OSi2 It is a derivative of disiloxane, characterized by the presence of two phenylethynyl groups attached to the silicon atoms
准备方法
Synthetic Routes and Reaction Conditions
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- can be synthesized through the hydrosilylation reaction of 1,1,3,3-tetramethyldisiloxane with phenylacetylene. The reaction typically requires a platinum-based catalyst, such as Karstedt’s catalyst, and is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
化学反应分析
Types of Reactions
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- undergoes various chemical reactions, including:
Hydrosilylation: Reaction with alkenes or alkynes in the presence of a catalyst.
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Substitution: Reaction with nucleophiles to replace the phenylethynyl groups
Common Reagents and Conditions
Hydrosilylation: Platinum-based catalysts, inert atmosphere, elevated temperatures.
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with various functional groups.
Oxidation: Formation of silanols or siloxanes.
Substitution: Formation of substituted disiloxanes with different functional groups
科学研究应用
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials, such as silicone polymers and resins.
Organic Synthesis: Acts as a reagent in various organic reactions, including hydrosilylation and dehydrogenative silylation.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as a precursor for other organosilicon compounds .
作用机制
The mechanism of action of disiloxane, 1,1,3,3-tetramethyl-1,3-bis(phenylethynyl)- involves its ability to participate in various chemical reactions due to the presence of reactive silicon-hydrogen bonds and phenylethynyl groups. These functional groups allow the compound to undergo hydrosilylation, oxidation, and substitution reactions, leading to the formation of diverse organosilicon products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
相似化合物的比较
Similar Compounds
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(4-methylphenyl)-: Similar structure but with methyl groups instead of phenylethynyl groups.
Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(pentafluorophenyl)-: Contains pentafluorophenyl groups instead of phenylethynyl groups.
1,1,3,3-Tetramethyldisiloxane: Lacks the phenylethynyl groups and is used as a reducing agent and hydrosilylation reagent.
Uniqueness
The phenylethynyl groups enhance the compound’s ability to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry .
属性
CAS 编号 |
172228-59-0 |
|---|---|
分子式 |
C20H22OSi2 |
分子量 |
334.6 g/mol |
IUPAC 名称 |
[dimethyl(2-phenylethynyl)silyl]oxy-dimethyl-(2-phenylethynyl)silane |
InChI |
InChI=1S/C20H22OSi2/c1-22(2,17-15-19-11-7-5-8-12-19)21-23(3,4)18-16-20-13-9-6-10-14-20/h5-14H,1-4H3 |
InChI 键 |
JDWXOKUPUSHCPB-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C#CC1=CC=CC=C1)O[Si](C)(C)C#CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


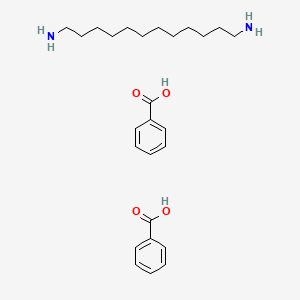
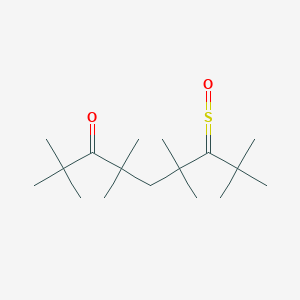
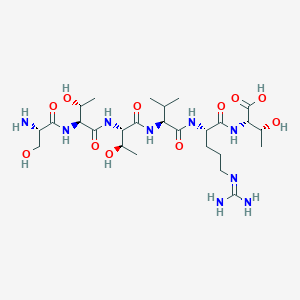
![N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide](/img/structure/B14256738.png)
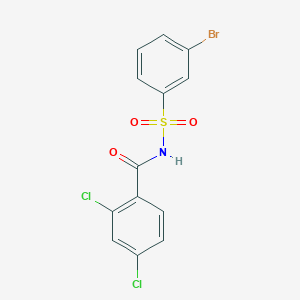
![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)
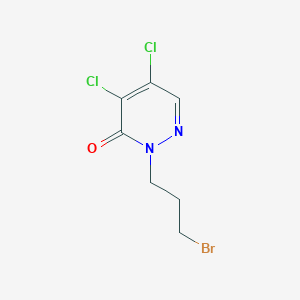

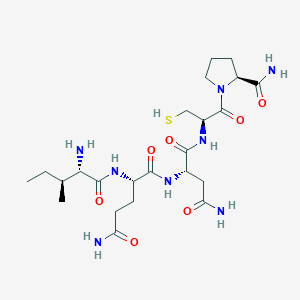
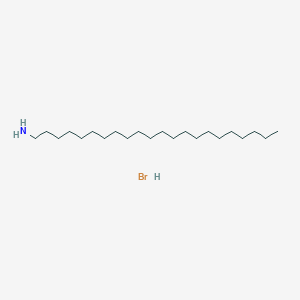
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B14256780.png)
